In Vitro Cystospore Germination Inhibition: Dimethomorph vs. Mandipropamid vs. Iprovalicarb in Phytophthora infestans
In a direct head-to-head comparison of three CAA fungicides against Phytophthora infestans cystospore germination, dimethomorph (DMM) exhibited an EC50 of 0.05 μg/mL, which is 10-fold less potent than mandipropamid (MPD) at 0.005 μg/mL but 10-fold more potent than iprovalicarb (IPRO) at 0.5 μg/mL [1]. This quantitative positioning establishes dimethomorph as an intermediate-potency CAA option, providing a defined efficacy benchmark for formulation design and resistance management rotation strategies [1].
| Evidence Dimension | Cystospore germination inhibition (EC50) |
|---|---|
| Target Compound Data | 0.05 μg/mL (dimethomorph, DMM) |
| Comparator Or Baseline | 0.005 μg/mL (mandipropamid, MPD); 0.5 μg/mL (iprovalicarb, IPRO) |
| Quantified Difference | 10× less potent than MPD; 10× more potent than IPRO |
| Conditions | In vitro cystospore germination assay with Phytophthora infestans |
Why This Matters
This 100-fold activity differential among CAA fungicides against the same developmental stage demonstrates that FRAC Code 40 classification does not predict interchangeable field performance, necessitating compound-specific potency verification for procurement.
- [1] Cohen Y, Gisi U. Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans. Phytopathology. 2007;97(10):1274-1283. View Source
